(4,6-dimethylpyrimidin-5-yl)boronic acid
Overview
Description
(4,6-Dimethylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C6H9BN2O2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a pyrimidine ring substituted with two methyl groups at positions 4 and 6 . This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . The targets in this case would be the organic groups participating in the reaction .
Mode of Action
In the context of the Suzuki-Miyaura cross-coupling reaction, (4,6-dimethylpyrimidin-5-yl)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the nucleophilic organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling, the compound contributes to the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.
Pharmacokinetics
Boronic acids are generally known for their stability, mild reaction conditions, and functional group tolerance , which can influence their bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the Suzuki-Miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of a wide range of organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other functional groups can potentially influence the reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-dimethylpyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the transition-metal-free borylation of haloarenes using a pyridine-stabilized boryl radical under mild conditions . This method is advantageous due to its operational simplicity and broad substrate scope.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of automated synthesis platforms, such as acoustic dispensing technology, allows for the rapid and efficient production of boronic acid derivatives on a large scale .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds using a copper catalyst.
Petasis Reaction: This multicomponent reaction forms carbon-carbon bonds using boronic acids, amines, and carbonyl compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and an amine or alcohol.
Petasis Reaction: Boronic acid, amine, and carbonyl compound.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Chan-Lam Coupling: Aminated or oxygenated aromatic compounds.
Petasis Reaction: Substituted amines or alcohols.
Scientific Research Applications
(4,6-Dimethylpyrimidin-5-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Investigated for its role in the development of boron-containing drugs, such as protease inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
(4,6-Dimethylpyrimidin-5-yl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the pyrimidine ring structure.
2,4-Dimethoxypyrimidine-5-boronic Acid: Similar pyrimidine structure but with methoxy groups instead of methyl groups.
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: A boronic ester used in similar coupling reactions but with a different structural framework.
The unique structure of this compound, with its dimethyl-substituted pyrimidine ring, provides distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-4-6(7(10)11)5(2)9-3-8-4/h3,10-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHQURIMSDKAGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CN=C1C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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